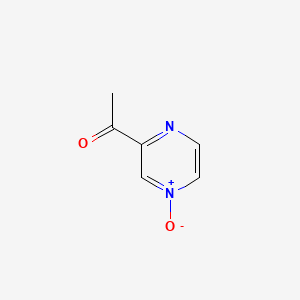

3-Acetylpyrazine 1-oxide

Description

Properties

CAS No. |

120992-58-7 |

|---|---|

Molecular Formula |

C6H6N2O2 |

Molecular Weight |

138.126 |

IUPAC Name |

1-(4-oxidopyrazin-4-ium-2-yl)ethanone |

InChI |

InChI=1S/C6H6N2O2/c1-5(9)6-4-8(10)3-2-7-6/h2-4H,1H3 |

InChI Key |

NVXIZGYYYIBIES-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=NC=C[N+](=C1)[O-] |

Synonyms |

Ketone, methyl pyrazinyl, 4-oxide (6CI) |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-acetylpyrazine 1-oxide possesses antimicrobial properties, which are crucial for developing new antibiotics. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as a lead compound for antibiotic drug development .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have shown that derivatives of 3-acetylpyrazine can inhibit cancer cell proliferation, particularly in lung and breast cancer models. These findings suggest that this compound may serve as a scaffold for developing novel anticancer agents .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases such as Parkinson's disease and epilepsy. The compound has shown promise in alleviating oxidative stress and neuroinflammation, which are critical factors in these conditions .

Flavoring Agent

This compound is widely used as a flavoring agent due to its nutty, roasted aroma, which enhances the sensory profile of various food products. It is commonly found in baked goods, snacks, and processed meats .

Aroma Compound in Tobacco Products

In the tobacco industry, 3-acetylpyrazine is utilized to impart a desirable flavor to products such as cigarettes and cigars. Its role as an aroma compound helps improve consumer acceptance and satisfaction .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-acetylpyrazine 1-oxide can be contextualized by comparing it to related N-oxide derivatives and non-oxide analogues. Key comparisons include reactivity, biological activity, and physicochemical properties.

Structural Analogues and Reactivity

Physicochemical Properties

- Aromaticity : The N-oxide group reduces aromaticity in pyrazine and adenine derivatives, as evidenced by altered $^{13}\text{C}$ NMR chemical shifts and vibrational spectra .

- Melting Points : Structural isomers like 2-methylpyrazine 1-oxide and 4-oxide exhibit distinct melting points (45°C vs. 80–82°C), highlighting the impact of substituent positioning .

Key Contrasts

- Reactivity: Triazine 1-oxides undergo divergent reactions compared to non-oxide triazines. For example, nucleophilic attack on triazine 1-oxides leads to pyrazole derivatives, whereas non-oxide triazines form diazo-vinylketoesters .

- Synthetic Challenges : Polymorphism and contamination (e.g., 2-methylpyrazine 1-oxide vs. 4-oxide) complicate structural identification, necessitating advanced spectroscopic validation .

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

Hydrogen peroxide is widely used due to its cost-effectiveness and minimal byproduct formation. In this method, pyrazine is dissolved in a polar solvent such as acetic acid or methanol, and a stoichiometric amount of (30–50% aqueous solution) is added under reflux conditions. The reaction is typically monitored via thin-layer chromatography (TLC) until completion, which may take 12–24 hours. The resulting pyrazine 1-oxide intermediate is then acetylated at the 3-position using acetic anhydride or acetyl chloride (discussed in Section 2).

Peracetic Acid Oxidation

Peracetic acid offers a milder alternative to , particularly for substrates sensitive to strong oxidizing conditions. The reaction is carried out in dichloromethane or chloroform at 0–5°C to control exothermicity. After 4–6 hours, the mixture is quenched with sodium bisulfite to neutralize excess oxidant. This method achieves higher regioselectivity for the N-oxide formation compared to .

Acetylation of Pyrazine N-Oxides

Acetylation introduces the acetyl group to the pyrazine N-oxide backbone. Two primary reagents are employed: acetic anhydride () and acetyl chloride ().

Acetic Anhydride Method

The reaction is performed in anhydrous conditions using pyridine as a catalyst. Pyrazine 1-oxide is dissolved in dry dichloromethane, and acetic anhydride is added dropwise at room temperature. After stirring for 6–8 hours, the product is isolated via vacuum distillation or column chromatography. This method yields this compound with minimal side reactions, though scalability is limited by the need for strict moisture control.

Acetyl Chloride Method

Acetyl chloride offers faster reaction kinetics but requires careful handling due to its corrosive nature. The substrate is dissolved in tetrahydrofuran (THF), and acetyl chloride is introduced under nitrogen atmosphere. The mixture is refluxed for 2–3 hours, followed by neutralization with aqueous sodium bicarbonate. While this approach achieves higher yields (up to 70% in optimized conditions), purification steps are more complex due to hydrochloride byproducts.

Electrochemical Synthesis

Recent advances in green chemistry have enabled the electrochemical preparation of acetylpyrazine derivatives. A notable method involves the use of ammonium persulfate () as an oxidizing agent in a divided cell equipped with a lead cathode.

Reaction Mechanism

The process begins with the electrolysis of ammonium persulfate to generate sulfate radicals (), which abstract hydrogen atoms from pyruvic acid () to form acetyl radicals. These radicals subsequently react with protonated pyrazine to yield this compound. The overall reaction is summarized as:

Optimization and Yield

Key parameters include:

-

Current density : 100 A/m²

-

Electrolyte composition : 1:1 v/v ammonium persulfate sat. solution and methylene chloride

-

Charge passed : 2.5 F/mol

Under these conditions, the yield reaches 44.12%, with high purity confirmed via NMR and LC-MS.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxidation | , | Reflux, 12–24 h | Moderate | Low cost, simple setup | Long reaction time, moderate yields |

| Acetylation | , | RT to reflux, 2–8 h | 60–70% | High regioselectivity | Moisture-sensitive, complex purification |

| Electrochemical | , pyruvic acid | 100 A/m², 2.5 F/mol | 44.12% | Environmentally friendly, high purity | Specialized equipment required |

| Acid-catalyzed rearrangement | HCl, alcohols | Aqueous alcoholic HCl, 6–12 h | Not reported | Novel pathway, potential for derivatives | Unverified for target compound |

Q & A

Q. What are the established synthetic routes for 3-acetylpyrazine 1-oxide, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via oxidation of acylhydrazones or nucleophilic substitution reactions involving pyrazine derivatives. For example, hydrazine hydrate reacting with 3-chloroquinoxaline 1-oxide (yielding 63% of intermediates) can be adapted for analogous pyrazine systems . Key parameters include:

- Oxidizing agents : Potassium permanganate or chromium trioxide for controlled oxidation .

- Temperature : Reactions often require heating (e.g., 80–100°C) to achieve cyclization or N-oxide formation .

- Solvent systems : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .

Methodological tip : Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and optimize purification using silica gel chromatography .

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

- NMR spectroscopy : Use - and -NMR to confirm acetyl group positioning and N-oxide resonance splitting patterns .

- Mass spectrometry : High-resolution MS (e.g., NIST databases) validates molecular ion peaks and fragmentation pathways .

- X-ray crystallography : Resolves steric effects from the acetyl group and N-oxide geometry .

Data contradiction example : Discrepancies in dipole moment calculations (e.g., pyrazine 1-oxide derivatives show 1.66–5.21 D experimentally vs. SMO computational models) require cross-validation with DFT methods .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Protective equipment : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritation (no acute toxicity data available; assume precautionary measures) .

- Storage : Keep in airtight containers, away from strong oxidizers, under inert gas (argon) to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties of this compound, and what experimental validations are required?

- DFT calculations : Use PBE0/6-311++G** to model dipole moments and frontier molecular orbitals (HOMO-LUMO gaps). Compare with experimental dipole moments (e.g., pyrazine 1-oxide: 1.66 D) .

- Validation : Correlate computed IR/Raman spectra with experimental data to assess substituent effects (e.g., acetyl vs. methyl groups) .

Q. What strategies address low yields in multi-step syntheses involving this compound intermediates?

- Catalyst optimization : Replace traditional reagents (e.g., phosphorous oxychloride) with Cu(I)-catalyzed click chemistry for regioselective triazole formation (yields >80%) .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 h to 30 min) for hydrazine-mediated cyclization steps .

Case study : Aryl piperazine derivatives synthesized via TBTU/HOBt coupling showed 85% yield under anhydrous DMF/NEt conditions .

Q. How do steric and electronic effects of the acetyl group influence reactivity in cross-coupling reactions?

- Steric hindrance : The acetyl group at position 3 reduces nucleophilic attack at adjacent positions, favoring electrophilic substitution at position 5 .

- Electronic modulation : The N-oxide moiety enhances electrophilicity, enabling Suzuki-Miyaura couplings with aryl boronic acids under Pd(OAc) catalysis .

Experimental design : Compare reaction rates of this compound vs. non-acetylated analogs using kinetic isotope effects (KIE) studies.

Data Contradiction Analysis

Q. Conflicting reports on the stability of this compound under acidic conditions: How to reconcile these findings?

Q. Discrepancies in reported melting points: What factors contribute to variability?

- Impurity effects : Residual solvents (e.g., DCM) lower observed melting points. Repurify via recrystallization (ethyl acetate/hexane) .

- Polymorphism : Characterize crystalline forms via PXRD to identify anhydrous vs. hydrate phases .

Methodological Recommendations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.